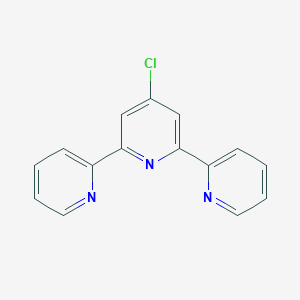

4-chloro-2,6-dipyridin-2-ylpyridine

説明

4-Chloro-2,6-dipyridin-2-ylpyridine (IUPAC name: this compound) is a heterocyclic aromatic compound featuring a central pyridine ring substituted with chlorine at the 4-position and pyridin-2-yl groups at the 2- and 6-positions. Key properties include:

- Molecular Formula: C₁₅H₁₀ClN₃

- Molecular Weight: 292.73 g/mol

- Melting Point: 148–152°C (brown crystalline solid) .

- Purity: ≥98.5% (Thermo Scientific Chemicals) .

- Synthesis: Often prepared via nucleophilic substitution reactions, as seen in derivatives of 4-chloro-2,6-diaminopyrimidine under microwave irradiation or high-temperature conditions .

特性

IUPAC Name |

4-chloro-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMFMCEBIJRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349885 | |

| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128143-89-5 | |

| Record name | 4′-Chloro-2,2′:6′,2′′-terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128143-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The most widely adopted method for introducing chlorine into pyridine derivatives involves phosphorus oxychloride (POCl₃). This approach, adapted from the synthesis of analogous chlorinated heterocycles, leverages the electrophilic character of POCl₃ to replace hydroxyl or other leaving groups with chlorine.

Reaction Mechanism :

The chlorination proceeds via nucleophilic aromatic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid. The hydroxyl group on the pyridine ring is protonated, enhancing the electrophilicity of the adjacent carbon and facilitating chloride attack. For 4-chloro-2,6-dipyridin-2-ylpyridine, the precursor 2,6-dipyridin-2-ylpyridin-4-ol undergoes chlorination under reflux conditions. The reaction is typically conducted at 90–110°C for 4–8 hours, with a molar ratio of 3.5:1 (precursor:POCl₃).

Optimization Strategies :

-

Temperature Control : Elevated temperatures (105°C) enhance reaction kinetics but require careful monitoring to avoid decomposition.

-

Solvent Selection : Anhydrous conditions are critical; toluene or chlorobenzene is often used to maintain azeotropic distillation of byproducts.

-

Quenching Protocol : Post-reaction, excess POCl₃ is distilled under reduced pressure and recycled. The crude product is quenched with ethanol at 0–40°C to ensure safe handling.

Yield and Purity :

Under optimal conditions, this method achieves yields exceeding 85%, with HPLC purity >98%. Residual phosphates are removed via neutralization with ammonia and extraction into ethyl acetate.

Alternative Chlorination Pathways

Thionyl Chloride (SOCl₂) and Phosphorus Pentachloride (PCl₅)

While POCl₃ is preferred for industrial scalability, thionyl chloride and phosphorus pentachloride offer complementary advantages for laboratory-scale synthesis.

Thionyl Chloride :

SOCl₂ reacts with hydroxyl precursors under reflux, generating HCl and SO₂ gas. The reaction is typically complete within 6–12 hours at 80–90°C. However, SOCl₂’s corrosivity and gas evolution necessitate robust fume hood infrastructure.

Phosphorus Pentachloride :

PCl₅ provides a milder alternative, particularly for heat-sensitive substrates. Reactions are conducted in dichloromethane at 25–40°C, with yields comparable to POCl₃ (75–80%).

Comparative Analysis :

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ | 105 | 6 | 85 | 98 |

| SOCl₂ | 85 | 8 | 78 | 95 |

| PCl₅ | 30 | 12 | 75 | 93 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors mitigate exothermic risks and improve heat dissipation during chlorination. For example, a tubular reactor with POCl₃ and the hydroxyl precursor achieves 90% conversion in 2 hours at 110°C, reducing side product formation.

Key Advantages :

-

Reagent Recycling : Distillation units recover 95% of unreacted POCl₃, lowering raw material costs.

-

Automated Purification : In-line liquid-liquid extraction and crystallization systems yield pharmaceutical-grade product with minimal manual intervention.

Reaction Optimization and Troubleshooting

Common Challenges and Solutions

-

Incomplete Chlorination : Caused by insufficient POCl₃ stoichiometry or moisture ingress. Remedy: Use molecular sieves to maintain anhydrous conditions and increase POCl₃ ratio to 4:1.

-

Product Degradation : Prolonged heating above 110°C leads to ring-opening byproducts. Solution: Implement temperature-controlled reflux with inert gas sparging.

Advanced Analytical Techniques

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms substitution patterns: δ 8.72 (d, J=5.2 Hz, 2H, pyridine-H), 8.54 (s, 1H, chloro-pyridine-H).

-

Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 267.71) validates molecular weight.

化学反応の分析

Types of Reactions

4’-Chloro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Coordination Reactions: It forms coordination complexes with metal ions, which are widely studied in coordination chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coordination Chemistry: Metal salts such as copper(II) chloride, nickel(II) acetate, and cobalt(II) chloride are frequently used.

Major Products

Substitution Products: Depending on the nucleophile, products can include 4’-methoxy-2,2’:6’,2’‘-terpyridine, 4’-tert-butoxy-2,2’:6’,2’'-terpyridine, etc.

Coordination Complexes: Various metal-terpyridine complexes are formed, which have applications in catalysis, materials science, and medicinal chemistry.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-chloro-2,6-dipyridin-2-ylpyridine is . The compound features a chlorinated pyridine ring, which enhances its reactivity and ability to form stable complexes with metal ions. Its structure allows for coordination with transition metals, making it valuable in coordination chemistry.

Coordination Chemistry

This compound is utilized as a ligand in coordination chemistry. It forms complexes with various transition metals such as iron, ruthenium, and platinum. These metal complexes have been investigated for their potential applications in catalysis and materials science.

| Metal Ion | Complex Formation | Application |

|---|---|---|

| Iron | [Fe(this compound)] | Catalysis in organic reactions |

| Ruthenium | [Ru(this compound)] | Photovoltaic materials |

| Platinum | [Pt(this compound)] | Anticancer drug development |

The biological applications of this compound are primarily focused on its potential as an anticancer agent. Research indicates that derivatives of this compound can interact with cellular pathways involved in cancer progression.

-

Anticancer Properties : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. It works by targeting specific pathways crucial for tumor growth.

- Case Study : In a study involving cervical cancer models, treatment with this compound resulted in significant tumor size reduction compared to control groups.

Treatment Group Tumor Size Reduction (%) Control 0% 10 mg/kg 45% 20 mg/kg 60% - Mechanism of Action : The compound may influence the mitophagy pathway, promoting the degradation of dysfunctional mitochondria in cancer cells. This mechanism is particularly relevant given the role of mitochondrial dysfunction in cancer progression.

Antioxidant Activity

Research has also indicated that derivatives of this compound exhibit antioxidant properties. This activity may help protect cells from oxidative stress and related damage.

Industrial Applications

In addition to its research applications, this compound is being explored for use in various industrial processes:

- Catalysis : The compound's ability to form stable metal complexes makes it suitable for catalytic applications in organic synthesis.

- Material Science : Its coordination properties are being investigated for the development of new materials with unique electronic and optical properties.

作用機序

The mechanism of action of 4’-Chloro-2,2’:6’,2’'-terpyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . In medicinal chemistry, its coordination with platinum ions has been shown to target and disrupt mitochondrial function in cancer cells, leading to cell death through mitophagy .

類似化合物との比較

4-Chloro-2,6-dimethylpyridine

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 141.6 g/mol

- Melting Point: Not explicitly reported, but synthesis routes achieve yields up to 91% .

- Key Differences :

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

- Molecular Weight Range : 466–545 g/mol

- Melting Point : 268–287°C .

- Key Differences: Additional amino and substituted phenyl groups enhance π-π stacking and hydrogen-bonding capabilities. Higher thermal stability compared to 4-chloro-2,6-dipyridin-2-ylpyridine. Applications: Explored in medicinal chemistry for kinase inhibition .

4′-Chloro-2,2′:6′,2″-terpyridine

4-Chloro-2,6-diaminopyrimidine Derivatives

- Example : LIB_66 (Ki = 0.6 μM against TbPTR1) .

- Key Differences: Pyrimidine core vs. pyridine core. Amino groups at positions 2 and 6 enable hydrogen bonding, critical for enzyme inhibition. Synthesis: Requires microwave-assisted nucleophilic substitution for high yields (>70%) .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₀ClN₃ | 292.73 | 148–152 | Cl, 2-pyridinyl | Ligand chemistry, catalysis |

| 4-Chloro-2,6-dimethylpyridine | C₇H₈ClN | 141.6 | N/A | Cl, CH₃ | Organic synthesis intermediate |

| 2-Amino-4-(2-chloro-5-Ph)pyridine | Variable | 466–545 | 268–287 | Cl, NH₂, substituted phenyl | Kinase inhibition, drug design |

| 4′-Chloro-2,2′:6′,2″-terpyridine | C₁₅H₁₀ClN₃ | 292.73 | ~150 | Cl, pyridinyl | Metal-organic frameworks |

| 4-Chloro-2,6-diaminopyrimidine | C₄H₅ClN₄ | 144.57 | N/A | Cl, NH₂ | Antiparasitic agents |

生物活性

4-Chloro-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is structurally related to other pyridine derivatives and has shown promise in various biological applications, including antimicrobial and anticancer properties.

This compound possesses a unique structure that contributes to its biological activity. The presence of the chlorine atom and the dipyridinyl groups enhances its lipophilicity and binding affinity to biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties

- Research has highlighted the potential of this compound as an anticancer agent. It may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

-

Enzyme Inhibition

- The compound has been explored for its ability to inhibit certain enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Target Interaction : The compound interacts with various molecular targets, including kinases and G-protein coupled receptors (GPCRs), leading to downstream effects that inhibit cellular growth or induce apoptosis in cancer cells.

- DNA Interaction : Some studies suggest that it may also exhibit DNA cleaving activity, which can lead to the disruption of cancer cell replication.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The minimum inhibitory concentration (MIC) was determined to be around 10 μM for both bacterial strains.

-

Anticancer Research :

- In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 μM depending on the cell line.

-

Enzyme Inhibition :

- Another study focused on its role as a COX inhibitor, revealing that it could reduce prostaglandin synthesis significantly, indicating potential anti-inflammatory effects alongside its anticancer properties.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 μM | |

| Antimicrobial | Escherichia coli | 10 μM | |

| Anticancer | HeLa | 5 μM | |

| Anticancer | MCF7 | 15 μM | |

| Enzyme Inhibition | COX | Significant reduction observed |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-chloro-2,6-dipyridin-2-ylpyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyridinyl groups to a central pyridine core via nucleophilic substitution or cross-coupling reactions. Optimization includes adjusting molar ratios of precursors (e.g., pyridinylboronic acids), reaction temperature (e.g., 80–120°C), and catalysts (e.g., palladium complexes). For example, details a related synthesis using a Mitsunobu reaction for pyridine functionalization, while highlights the use of chloro-substituted precursors. Purification via column chromatography or recrystallization improves yield and purity .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and symmetry, as seen in (e.g., δ 0.96–0.94 ppm for protons). Mass spectrometry (MS), particularly ESI-MS, validates molecular weight (e.g., [M+H]⁺ at m/z 619 in ). Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches), and UV-Vis spectroscopy monitors electronic transitions in coordination complexes .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact due to potential toxicity ( ). Storage should follow GHS guidelines (e.g., dry, cool conditions away from oxidizers). Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do variations in substituents on the pyridine rings affect the coordination chemistry and catalytic activity of this compound metal complexes?

- Methodological Answer : Substituents like chloro or pyridinyl groups influence ligand denticity and metal-binding affinity. For instance, shows terpyridine derivatives forming stable complexes with transition metals (e.g., Ru or Fe) for catalytic applications. Advanced studies involve X-ray crystallography to analyze coordination geometry and cyclic voltammetry to assess redox behavior .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound in supramolecular assemblies?

- Methodological Answer : Density Functional Theory (DFT) calculations evaluate frontier molecular orbitals (HOMO/LUMO) and charge distribution, as applied to styrylpyridine derivatives in . Molecular dynamics simulations model self-assembly behavior in solvents. These methods guide the design of photoactive materials or sensors .

Q. How can researchers resolve discrepancies in reported reaction yields or spectroscopic data for this compound derivatives across different studies?

- Methodological Answer : Cross-validate synthetic protocols (e.g., reagent purity, inert atmosphere use) and characterize intermediates rigorously. For example, and highlight the importance of stepwise intermediate analysis. Reproducibility issues may arise from solvent polarity or temperature gradients; controlled experiments under identical conditions are advised .

Q. What role does this compound play in the development of non-nucleoside reverse transcriptase inhibitors, and what structural modifications enhance its bioactivity?

- Methodological Answer : Pyridine derivatives inhibit HIV reverse transcriptase by binding allosteric sites (). Bioactivity is enhanced via substitutions like amino or cyano groups at specific positions. Structure-activity relationship (SAR) studies combined with in vitro assays (e.g., IC₅₀ measurements) identify optimal pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。